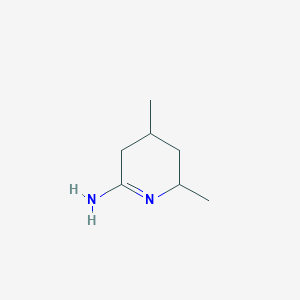
2,4-Dichlorophenyl 3-amino-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl 3-amino-4-methylbenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of various organic compounds. Additionally, it has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Mecanismo De Acción
The mechanism of action of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate is not fully understood. However, it is believed to act as a modulator of various cellular pathways, including the regulation of gene expression and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to affect the function of various cellular pathways, including the MAPK/ERK signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in lab experiments is its ability to modulate various cellular pathways, making it a promising candidate for use in pharmacological research. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate in scientific research. One potential application is in the development of novel anti-inflammatory and anti-tumor therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the regulation of cellular pathways.
Métodos De Síntesis
The synthesis of 2,4-Dichlorophenyl 3-amino-4-methylbenzoate can be achieved through a multi-step process involving the use of various reagents and solvents. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2,4-Dichlorophenyl 3-amino-4-methylbenzoate has been widely used in scientific research as a reagent in the synthesis of various organic compounds. It has also been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in pharmacological research.
Propiedades
Número CAS |
169739-67-7 |
|---|---|
Nombre del producto |
2,4-Dichlorophenyl 3-amino-4-methylbenzoate |
Fórmula molecular |
C14H11Cl2NO2 |
Peso molecular |
296.1 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl) 3-amino-4-methylbenzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-2-3-9(6-12(8)17)14(18)19-13-5-4-10(15)7-11(13)16/h2-7H,17H2,1H3 |
Clave InChI |
CLDHONAKLSHQOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide](/img/structure/B66289.png)

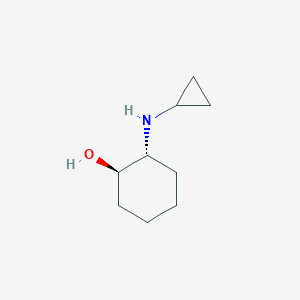
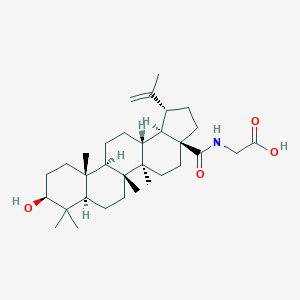
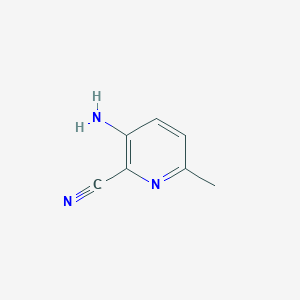
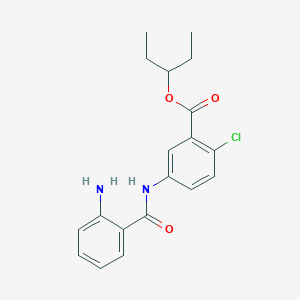


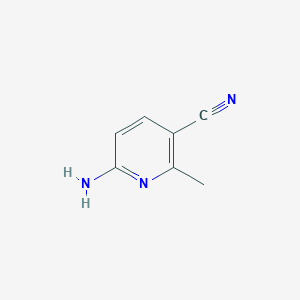
![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)
